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This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on managing high passage numbers in ECACC

cell lines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to

address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)
Q1: What is a passage number and why is it important?
A passage number is a record of the number of times a cell culture has been subcultured—that

is, harvested and reseeded into a new culture vessel.[1] While seemingly a simple metric, the

passage number is a crucial indicator of the potential for a cell line to have undergone changes

from its original state. Continuous subculturing can lead to genotypic and phenotypic

alterations, a phenomenon known as genetic drift.[1][2] These changes can include altered

morphology, growth rates, protein expression, and responses to stimuli, ultimately impacting

experimental reproducibility and the validity of your results.[3]

Q2: What are the typical signs that a cell line has been
passaged too many times?
High passage numbers can manifest in several ways. Researchers should be vigilant for the

following signs:
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Altered Morphology: Cells may change in shape, size, or appearance compared to low-

passage cultures. For example, they might become smaller and more rounded.

Changes in Growth Rate: A noticeable increase or decrease in the doubling time of the cells

can indicate that the population has shifted.

Reduced Viability: A decline in cell health or increased cell death after subculturing.

Inconsistent Experimental Results: Difficulty in reproducing previous findings or unexpected

responses to treatments can be a strong indicator of passage-related effects.

Signs of Senescence: For finite cell lines, cells may enter a state of irreversible growth arrest

known as senescence, characterized by a flattened and enlarged morphology and positive

staining for senescence-associated β-galactosidase (SA-β-gal).

Q3: Does ECACC provide recommended passage limits
for its cell lines?
For the majority of continuous cell lines in the ECACC catalogue, a specific maximum passage

number has not been determined, as they have an unlimited lifespan in theory.[1] However,

ECACC strongly advises researchers to establish their own in-house passage number limits,

typically recommending no more than 10-20 passages from the resuscitation of a frozen vial

before returning to a new, low-passage stock.[1] For finite cell lines, the lifespan is limited, and

they will senesce after a certain number of population doublings (e.g., normal human

fibroblasts typically senesce after about 60 population doublings).[1]

It is crucial to obtain cell lines from reputable sources like ECACC, which provide well-

documented and authenticated low-passage cultures to serve as a reliable starting point for

your experiments.

Q4: What is the difference between passage number and
population doubling level (PDL)?
The passage number is a simple count of subcultures.[4] In contrast, the population doubling

level (PDL) refers to the total number of times the cells in the population have doubled since

their initial isolation.[4] PDL is a more accurate measure of the "age" of a finite cell line. The
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passage number can be misleading as it doesn't account for the split ratio used during

subculturing.[1] For example, a 1:10 split will result in more population doublings than a 1:2

split, even though both are recorded as a single passage.

Q5: How can I minimize the effects of high passage
numbers in my experiments?
The best practice is to implement a robust cell banking system. This involves creating a two-

tiered system of a Master Cell Bank (MCB) and a Working Cell Bank (WCB).

Master Cell Bank (MCB): Created from a low-passage culture obtained from a reputable

source like ECACC. This bank should be well-characterized and stored securely, with limited

access.

Working Cell Bank (WCB): Prepared by expanding a vial from the MCB. The WCB is used

for routine experiments. Once the WCB is depleted, a new WCB is generated from the MCB,

ensuring a consistent supply of low-passage cells.

This system minimizes the number of passages any given culture undergoes and ensures that

you can always return to a reliable, characterized cell stock.

Troubleshooting Guides
Issue 1: My cells have changed their morphology and
growth rate.
Possible Cause: This is a classic sign of high passage number and potential genetic drift. The

cell population may have been taken over by a sub-population with different characteristics.

Troubleshooting Steps:

Visual Inspection: Carefully document the changes in morphology with images and compare

them to images of low-passage cells if available.

Growth Curve Analysis: Perform a growth curve analysis to quantify the change in doubling

time.
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Cell Line Authentication: If you suspect cross-contamination with another cell line, perform

Short Tandem Repeat (STR) profiling to confirm the identity of your cells.

Discard and Restart: The most reliable solution is to discard the high-passage culture and

thaw a new vial of low-passage cells from your Working Cell Bank.

Issue 2: My experimental results are no longer
reproducible.
Possible Cause: Phenotypic and genotypic changes due to high passage number can lead to

altered cellular responses.

Troubleshooting Steps:

Review Passage Records: Check the passage number of the cells used in the non-

reproducible experiments and compare it to the passage number of cells used in the original,

successful experiments.

Characterize Your Cells: If possible, analyze the expression of key markers or the activity of

relevant signaling pathways in both low and high-passage cells to identify any changes.

Return to Low-Passage Stock: As with morphological changes, the best course of action is to

restart your experiments with a fresh vial of low-passage cells.

Establish a Passage Limit: Based on your observations, establish a strict upper passage limit

for your experiments to ensure future consistency.

Issue 3: I suspect my continuous cell line is undergoing
genetic drift.
Possible Cause: Continuous cell lines are prone to genetic instability, and prolonged culturing

can lead to the accumulation of genetic changes.

Troubleshooting Steps:

STR Profile Monitoring: Periodically perform STR profiling on your working cell stocks and

compare the profiles to your baseline low-passage stock. While some minor variations can
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occur, significant changes may indicate substantial genetic drift.

Functional Assays: Regularly perform key functional assays that are critical for your research

to ensure the cells are still behaving as expected.

Implement a Two-Tiered Cell Bank: This is the most effective way to manage and minimize

genetic drift in your cell cultures.

Data on the Effects of High Passage Number
The following table summarizes some of the quantitative changes that have been observed in

cell lines at high passage numbers. It is important to note that these effects are cell line-

dependent.
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Cell Line Characteristic Low Passage High Passage
Fold
Change/Perce
ntage Change

MIN-6
mRNA

Expression
Passage 18 Passage 40

Almost 1,000

genes

differentially

expressed

LNCaP

Androgen

Receptor Activity

(regulated by

PI3K/Akt

pathway)

Passage 25 Passage 60

Significant

alteration in

pathway

regulation

Caco-2

Transfection

Efficiency (GFP

reporter)

>P25

Increase in

transfection

efficiency

MCF-7

Transfection

Efficiency (GFP

reporter)

>P25

Decrease in

transfection

efficiency

D1 cells Doubling Time Passages 4-25 Passages 26-34
Increased

doubling time

Rheumatoid

Arthritis Synovial

Fibroblasts

Differentially

Expressed

Genes

Passages 2-4 Passages 7-8

>10% of genes

differentially

expressed

Experimental Protocols
Cell Line Authentication: Short Tandem Repeat (STR)
Profiling
Objective: To generate a unique genetic fingerprint of a human cell line to confirm its identity

and detect cross-contamination.

Methodology:
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DNA Extraction: Isolate genomic DNA from a confluent culture of the cell line to be tested. A

variety of commercial kits are available for this purpose.

PCR Amplification: Amplify multiple STR loci using a commercially available STR profiling kit.

These kits contain fluorescently labeled primers for specific STR markers.

Capillary Electrophoresis: Separate the amplified, fluorescently labeled DNA fragments by

size using a capillary electrophoresis instrument.

Data Analysis: The instrument's software will generate an electropherogram showing peaks

corresponding to the different STR alleles. The size of the fragments is used to determine

the number of repeats at each locus.

Profile Comparison: Compare the generated STR profile to the reference STR profile of the

cell line from a reliable database (e.g., ATCC, DSMZ, or ECACC's AuthentiCell database). A

match of ≥80% is generally considered an identity confirmation.

Mycoplasma Detection by PCR
Objective: To detect the presence of mycoplasma contamination in a cell culture.

Methodology:

Sample Preparation: Collect 1 ml of cell culture supernatant from a culture that is 80-90%

confluent and has been in culture for at least 72 hours without antibiotics.

DNA Extraction: Extract DNA from the supernatant. Several commercial kits are specifically

designed for mycoplasma DNA extraction.

PCR Reaction: Set up a PCR reaction using a commercial mycoplasma PCR detection kit.

These kits typically include primers that target the highly conserved 16S rRNA gene of

various mycoplasma species, a positive control (mycoplasma DNA), and a negative control

(nuclease-free water).

Thermocycling: Run the PCR reaction in a thermal cycler according to the kit's instructions.

Gel Electrophoresis: Analyze the PCR products on a 1.5-2% agarose gel.
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Interpretation: The presence of a band of the expected size (as indicated in the kit's manual)

in the sample lane indicates mycoplasma contamination. The positive control should show a

band, and the negative control should be clear.

Senescence-Associated β-Galactosidase (SA-β-gal)
Staining
Objective: To detect senescent cells in a culture.

Methodology:

Cell Seeding: Seed cells in a multi-well plate and culture until they reach the desired

confluency.

Fixation: Wash the cells with PBS and fix them with a formaldehyde/glutaraldehyde solution

for 10-15 minutes at room temperature.

Staining: Wash the cells again with PBS and incubate with the SA-β-gal staining solution

(containing X-gal) at 37°C overnight in a dry incubator (no CO2).

Visualization: Observe the cells under a microscope. Senescent cells will stain blue due to

the activity of β-galactosidase at pH 6.0.

Quantification: Count the number of blue-stained cells and the total number of cells in

several fields of view to determine the percentage of senescent cells.

Visualizations
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Caption: Experimental workflow for managing cell lines to minimize passage number effects.
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High Passage Number Effects PI3K/Akt Signaling Pathway
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Caption: Altered regulation of the PI3K/Akt signaling pathway due to high passage number.
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Caption: Logical workflow for interpreting STR profiling results for cell line authentication.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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